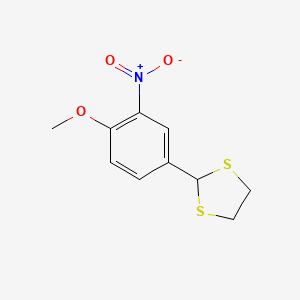

2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S2/c1-14-9-3-2-7(6-8(9)11(12)13)10-15-4-5-16-10/h2-3,6,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWIVIIHYBRSSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2SCCS2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 4 Methoxy 3 Nitrophenyl 1,3 Dithiolane

Reactions Involving the 1,3-Dithiolane (B1216140) Moiety

The 1,3-dithiolane group is a thioacetal, a sulfur analog of an acetal, which imparts significant stability under a range of conditions, particularly acidic and basic environments where its oxygen counterparts (acetals) would readily hydrolyze. nih.govasianpubs.org This stability makes it an excellent protecting group for aldehydes and ketones. researchgate.net However, the C-S bonds can be cleaved under specific oxidative or reductive conditions, and the carbon atom between the two sulfur atoms (the C2 position) possesses unique electronic properties that can be exploited for carbon-carbon bond formation. asianpubs.org

Oxidative and Reductive Cleavage Protocols

The conversion of the 1,3-dithiolane group back to its parent carbonyl compound, a process known as dethioacetalization or deprotection, is a crucial step in its application in multi-step synthesis. nih.govasianpubs.org This transformation typically requires reagents that can effectively interact with the soft sulfur atoms. A multitude of methods, largely based on oxidative or metal-assisted cleavage, have been developed for this purpose. nih.govarkat-usa.org

Reagents for this cleavage often involve electrophilic species or heavy metal salts that have a high affinity for sulfur. asianpubs.org For 2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane, these protocols would regenerate the parent aldehyde, 4-methoxy-3-nitrobenzaldehyde (B1298851). The presence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the aromatic ring can influence the reaction rates and may necessitate careful selection of reagents to avoid side reactions. nih.gov

Table 1: Selected Reagents for Oxidative Dethioacetalization

| Reagent System | Conditions | Comments |

|---|---|---|

| Mercury(II) Nitrate Trihydrate (Hg(NO₃)₂·3H₂O) | Solid-state, grinding | Fast and efficient, but uses toxic heavy metal. nih.gov |

| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Water, room temperature | A "green" chemistry approach under neutral conditions. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Solvent-free, room temp. | Efficient and rapid method. arkat-usa.org |

| Selectfluor™ | Acetonitrile (B52724)/water | Effective for cleaving various protecting groups. organic-chemistry.org |

The mechanism of dethioacetalization is highly dependent on the reagents employed. For protocols using heavy metal salts like mercury(II), the reaction is believed to initiate with the coordination of the metal ion to the sulfur atoms of the dithiolane ring. nih.gov This coordination weakens the carbon-sulfur bonds and facilitates a nucleophilic attack by water or another nucleophilic species present in the reaction mixture. The proposed mechanism suggests a non-solvolytic pathway where the oxygen from the mercury salt itself can act as the nucleophile, leading to the collapse of the intermediate and formation of the carbonyl group. nih.gov

In oxidative cleavage methods, such as those employing N-halo reagents or hypervalent iodine compounds, the mechanism involves the oxidation of the sulfur atoms. This oxidation makes the dithiolane carbon more electrophilic and susceptible to hydrolysis. For instance, reaction with an electrophilic halogen species can form a halosulfonium ion intermediate, which is then readily attacked by water to initiate the cleavage process.

A key advantage of the 1,3-dithiolane group is its stability, which allows for its selective removal in the presence of other sensitive functional groups. nih.gov Thioacetals are resistant to both acidic and basic conditions under which many other protecting groups, such as acetals or silyl (B83357) ethers, might be cleaved. asianpubs.org This orthogonality is critical in the synthesis of complex molecules.

In the case of 2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane, a deprotection strategy would need to be compatible with the nitro and methoxy groups on the aromatic ring. Mild oxidative methods are often preferred as they can be highly chemoselective. organic-chemistry.org For example, reagents like o-iodoxybenzoic acid (IBX) in water can cleave the dithiolane without affecting other functionalities. organic-chemistry.org The choice of reagent is crucial to ensure that the desired aldehyde is obtained in high yield without unwanted side reactions on the substituted phenyl ring.

Anion Chemistry and Umpolung Reactivity at the Dithiolane Carbon

Perhaps the most significant aspect of dithiolane chemistry is its role in "umpolung," a German term for the reversal of polarity. organic-chemistry.org Normally, the carbon atom of a carbonyl group is electrophilic. By converting it into a 1,3-dithiolane, the corresponding C2 proton becomes sufficiently acidic (pKa ≈ 31 for dithiane) to be removed by a strong base, such as n-butyllithium (n-BuLi). organic-chemistry.orgyoutube.com This generates a carbanion, transforming the original electrophilic carbon into a potent nucleophile. This masked acyl anion is a versatile intermediate for forming new carbon-carbon bonds. asianpubs.orgresearchgate.net The stability of this anion is attributed to the polarizability of the adjacent sulfur atoms. organic-chemistry.org

The lithiated derivative of a 1,3-dithiolane is a strong nucleophile that can react with a wide array of electrophiles. These reactions include nucleophilic additions to carbonyl compounds (aldehydes and ketones) to form α-hydroxy ketones after deprotection, and alkylation reactions with alkyl halides to produce ketones. youtube.com

For 2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane, deprotonation at the C2 position would yield a nucleophilic species. This anion could then be used in addition or alkylation reactions. The subsequent cleavage of the dithiolane group would furnish a ketone, effectively having coupled the 4-methoxy-3-nitrobenzoyl group with the electrophile.

Table 2: Electrophiles for Reaction with Lithiated Dithiolanes

| Electrophile Class | Example | Product after Deprotection |

|---|---|---|

| Alkyl Halides | Methyl Iodide | Aryl Methyl Ketone |

| Aldehydes | Benzaldehyde | α-Hydroxy Ketone |

| Ketones | Acetone | α-Hydroxy Ketone |

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and the umpolung strategy using dithiolanes provides a powerful method for this purpose. asianpubs.org The Corey-Seebach reaction is a classic example of this methodology, utilizing 2-lithio-1,3-dithianes as acyl anion equivalents to react with various electrophiles. organic-chemistry.org This approach allows for the synthesis of structures that are not accessible through traditional carbonyl chemistry, such as 1,2-diketones and α-hydroxy ketones. organic-chemistry.org

The lithiated form of 2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane can be employed as a nucleophile to forge new C-C bonds. By reacting this anion with an electrophile and subsequently unmasking the carbonyl group, a diverse range of ketones bearing the 4-methoxy-3-nitrophenyl moiety can be synthesized. This two-step process of C-C bond formation followed by deprotection highlights the synthetic utility of the dithiolane as a versatile reactive intermediate. asianpubs.org

Ring Expansion and Fragmentation Pathways

The 1,3-dithiolane ring, while often used as a stable protecting group for carbonyl compounds, can participate in specific reactions leading to its cleavage or rearrangement into larger structures.

The fragmentation of 2-aryl-1,3-dithiolanes under basic conditions provides an effective route to synthesize aryl dithioesters. This transformation involves the deprotonation of the C2-proton of the dithiolane ring, followed by a ring-opening fragmentation.

Early work demonstrated this fragmentation using sodium hydride (NaH) in a mixture of DMF and HMPA at high temperatures (130-150 °C), followed by quenching the resulting dithiocarboxylate anion with methyl iodide to yield methyl dithioesters. acs.org More recent methodologies have improved upon this process, employing stronger bases and optimizing reaction conditions for higher efficiency and broader substrate scope.

A modern approach utilizes lithium bis(trimethylsilyl)amide (LiHMDS) in cyclopentyl methyl ether (CPME). This system facilitates the fragmentation of 2-aryl-1,3-dithiolanes at 100 °C in just 5 minutes. acs.org The intermediate aryl-dithiocarboxylate anion is then trapped in a second step by adding various electrophiles, such as alkyl halides, to produce a diverse library of dithioesters in good yields. acs.org The reaction is generally tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring, suggesting that 2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane would be a viable substrate for this transformation. acs.org

Table 1: Conditions for Base-Mediated Fragmentation of 2-Aryl-1,3-dithiolanes

| Base/Solvent | Temperature | Time | Electrophile | Product | Typical Yields | Reference |

|---|---|---|---|---|---|---|

| NaH / DMF-HMPA | 130-150 °C | 2 h | Methyl Iodide | Methyl Dithioesters | ~52% (average) | acs.org |

| LiHMDS / CPME | 100 °C | 5 min (fragmentation) | Methyl Iodide | Methyl Dithioesters | 73-90% | acs.org |

Ring expansion reactions offer a powerful method for synthesizing medium-sized heterocycles, which can be challenging to prepare through conventional cyclization methods. researchgate.netnih.gov While specific examples involving carbene-mediated ring expansion of 2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane are not extensively documented, the general principle of using carbenes to expand ring systems is an established synthetic strategy.

The mechanism typically involves the reaction of a carbene with one of the sulfur atoms of the dithiolane ring to form a sulfur ylide. This intermediate can then undergo a rearrangement, such as a researchgate.netjsynthchem.com-sigmatropic shift, leading to the insertion of the carbene carbon into the ring and the formation of a larger sulfur-containing heterocycle, such as a 1,4-dithiane (B1222100) derivative. The specific outcome can be influenced by the structure of the dithiolane, the nature of the carbene, and the reaction conditions. Carbene-mediated reactions have been noted in the synthesis of various complex molecules, including dithiolene complexes of main-group elements. rsc.orgnsf.gov This pathway represents a potential, albeit less explored, avenue for the transformation of 2-aryl-1,3-dithiolanes into more complex heterocyclic systems.

Transformations of the Aromatic Substituents

The substituents on the phenyl ring of 2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane are amenable to a variety of chemical modifications, providing pathways to a range of derivatives.

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis, as amines are crucial intermediates for dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com A variety of methods are available for this reduction, with chemoselectivity being a key consideration in molecules with multiple functional groups. organic-chemistry.org

For 2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane, the reducing agent must selectively target the nitro group without affecting the dithiolane ring or the methoxy group. Several systems are known to be effective for the chemoselective reduction of nitroaromatics. organic-chemistry.org

Catalytic Hydrogenation: This is a common method, though catalyst poisoning by the sulfur atoms of the dithiolane ring can be a concern. Careful selection of the catalyst (e.g., specific palladium, platinum, or nickel catalysts) and conditions is necessary.

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like formic acid with an iron-based catalyst offers a mild and base-free method for reducing nitroarenes to anilines. organic-chemistry.org

Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) by itself is generally not strong enough to reduce nitro groups, but its reactivity can be enhanced. A system of NaBH₄ in the presence of a transition metal complex like Ni(PPh₃)₄ can efficiently reduce nitro compounds to their corresponding amines. jsynthchem.com

The reduction proceeds through nitroso and hydroxylamino intermediates, which can sometimes be isolated under carefully controlled conditions. nih.gov The final product of a complete reduction would be 2-(3-amino-4-methoxyphenyl)-1,3-dithiolane.

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent System | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Fe / Formic Acid | Mild conditions | Base-free, good functional group tolerance | organic-chemistry.org |

| NaBH₄ / Ni(PPh₃)₄ | EtOH, Room Temperature | Enhanced reactivity of NaBH₄ | jsynthchem.com |

| HSiCl₃ / Tertiary Amine | - | Metal-free | organic-chemistry.org |

| Tetrahydroxydiboron | Water, Room Temperature | Metal-free, rapid reaction | organic-chemistry.org |

The methoxy group on the aromatic ring can be cleaved to yield a phenol, which can then be used in further functionalization reactions. The most common reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃). This reaction is typically performed at low temperatures in an inert solvent like dichloromethane (B109758). The resulting phenol, 2-(3-nitro-4-hydroxyphenyl)-1,3-dithiolane, opens up possibilities for subsequent reactions, such as Williamson ether synthesis to introduce different alkyl or aryl groups, or esterification. Care must be taken as the reaction conditions for demethylation could potentially affect the dithiolane ring.

The substitution pattern on the aromatic ring of 2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane dictates its reactivity towards further substitution.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents must be considered.

Methoxy group (-OCH₃): Strongly activating and an ortho, para-director. masterorganicchemistry.com

Nitro group (-NO₂): Strongly deactivating and a meta-director.

Dithiolane group: The sulfur atoms make it an activating group and an ortho, para-director.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution (SNAr). nih.gov Specifically, it activates the positions ortho and para to itself. In this molecule, the C4 position (bearing the methoxy group) is ortho to the nitro group. A strong nucleophile could potentially displace the methoxy group. This reactivity is a common strategy for functionalizing nitro-activated aromatic rings. nih.gov

Tandem Reactions and Multi-Component Strategies Involving 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane

Currently, there is a notable absence of published research specifically detailing the application of 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane in tandem reactions or multi-component strategies. While the broader class of dithiolanes and nitroaromatic compounds are known to participate in a variety of complex chemical transformations, specific examples involving this particular molecule are not available in the reviewed scientific literature.

Tandem reactions, which involve the sequential formation of multiple bonds in a single synthetic operation without the isolation of intermediates, and multi-component reactions, where three or more reactants combine in a one-pot synthesis, are powerful tools in modern organic chemistry for the efficient construction of complex molecules. The unique combination of a dithiolane protecting group, a methoxy-activated aromatic ring, and a nitro group in 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane suggests potential for its use in such elegant synthetic strategies.

For instance, the nitro group could potentially be reduced in situ to an amine, which could then participate in a subsequent cyclization or condensation reaction. The dithiolane moiety, while primarily a protecting group for the carbonyl functionality of the parent aldehyde, could also be envisioned to undergo cleavage under specific conditions to regenerate the aldehyde for a subsequent reaction step. However, without specific studies on this compound, any proposed reaction schemes remain speculative.

Future research in this area would be necessary to explore and develop tandem or multi-component reactions featuring 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane as a key building block. Such investigations could unlock novel and efficient pathways to a range of complex heterocyclic and carbocyclic frameworks.

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane, offering precise information on the connectivity of atoms, the conformational preferences of the molecule, and the electronic influence of its substituents.

Elucidation of Molecular Structure and Connectivity

Both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure. The predicted chemical shifts (δ) in a standard solvent like CDCl₃ provide a unique fingerprint of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The four protons of the dithiolane ring's ethylenedithio moiety (-SCH₂CH₂S-) typically appear as a complex multiplet around 3.3-3.5 ppm. The methine proton at the C2 position of the dithiolane ring, being adjacent to two sulfur atoms and the aromatic ring, is expected to resonate as a singlet further downfield. The aromatic region will display an AXM spin system characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most deshielded, followed by the proton ortho to the dithiolane group, and finally the proton ortho to the methoxy (B1213986) group. The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.9-4.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will complement the ¹H NMR data. The methylene (B1212753) carbons of the dithiolane ring are expected to have a chemical shift around 40 ppm. The methine carbon (C2) of the dithiolane ring will appear further downfield due to the influence of the two sulfur atoms and the aromatic ring. The methoxy carbon will resonate at approximately 56 ppm. libretexts.org The aromatic carbons will show a wide range of chemical shifts, influenced by the electronic effects of the substituents. The carbon bearing the nitro group (C-NO₂) will be significantly deshielded, while the carbon attached to the methoxy group (C-OCH₃) will be shielded. Quaternary carbons, those without attached protons, are typically weaker in intensity. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane in CDCl₃.

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Dithiolane -CH- | ~5.8 - 6.0 (singlet) | ~50 - 55 |

| Dithiolane -CH₂CH₂- | ~3.3 - 3.5 (multiplet) | ~39 - 41 |

| Methoxy -OCH₃ | ~3.9 - 4.0 (singlet) | ~56 - 57 |

| Aromatic C-H (ortho to NO₂) | ~7.9 - 8.1 (doublet) | ~120 - 122 |

| Aromatic C-H (ortho to Dithiolane) | ~7.5 - 7.7 (doublet of doublets) | ~128 - 130 |

| Aromatic C-H (ortho to OCH₃) | ~7.0 - 7.2 (doublet) | ~112 - 114 |

| Aromatic C-OCH₃ | - | ~158 - 160 |

| Aromatic C-NO₂ | - | ~140 - 142 |

| Aromatic C-Dithiolane | - | ~135 - 137 |

Conformational Analysis and Dynamic NMR Studies

The five-membered 1,3-dithiolane (B1216140) ring is not planar and exists in dynamic equilibrium between various puckered conformations, most commonly the envelope and twist (half-chair) forms. lookchem.com The exact conformation and the energy barriers between them can be investigated through the analysis of vicinal (three-bond) proton-proton coupling constants (³JHH) and dynamic NMR experiments.

The relationship between the dihedral angle (φ) of vicinal protons and their coupling constant is described by the Karplus equation. wikipedia.orgacs.org By measuring the ³JHH values within the -CH₂-CH₂- fragment of the dithiolane ring, the dihedral angles can be estimated, providing a picture of the ring's time-averaged conformation. wpmucdn.commiamioh.edu For instance, large coupling constants (typically 8-14 Hz) are associated with anti-periplanar protons (φ ≈ 180°), while smaller couplings (1-7 Hz) correspond to gauche relationships (φ ≈ 60°). uci.edu

Furthermore, restricted rotation around the single bond connecting the phenyl ring and the dithiolane ring could lead to the existence of different rotational isomers (rotamers). copernicus.org Variable-temperature (VT) NMR studies can be employed to probe such dynamic processes. If the rotation is slow on the NMR timescale, separate signals for each rotamer might be observed at low temperatures. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged signal, allowing for the calculation of the rotational energy barrier.

Substituent Effects on Chemical Shifts and Coupling Constants

The chemical shifts of the aromatic protons and carbons are significantly modulated by the electronic properties of the methoxy and nitro substituents.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance and induction. It substantially decreases electron density at the ortho and para positions, leading to a significant deshielding effect and downfield shifts (higher δ values) for the corresponding nuclei. mdpi.com

1,3-Dithiolane Group: This group is generally considered to be weakly electron-withdrawing.

In 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane, these effects combine to produce the observed substitution pattern. The proton ortho to the powerfully deshielding nitro group is expected to have the highest chemical shift, while the proton ortho to the shielding methoxy group will have the lowest. The influence of these substituents on coupling constants is generally less pronounced than their effect on chemical shifts, as the geometry (dihedral angle) is the primary determinant of vicinal coupling. wpmucdn.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule. These methods are particularly useful for identifying functional groups and studying non-covalent interactions.

Assignment of Characteristic Functional Group Vibrations

The IR spectrum of 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane is expected to exhibit several characteristic absorption bands corresponding to its functional groups.

Nitro Group (NO₂): The nitro group displays two very strong and easily identifiable stretching vibrations: the asymmetric stretch (νas) typically appears in the 1550-1475 cm⁻¹ region, and the symmetric stretch (νs) is found between 1360-1290 cm⁻¹. spectroscopyonline.comorgchemboulder.com A scissoring vibration can also be observed around 880-830 cm⁻¹. spectroscopyonline.com

Methoxy Group and Aromatic Ether: The C-O stretching vibrations of the aryl ether linkage are characteristic. An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, with a symmetric stretch appearing near 1040 cm⁻¹. bartleby.com

Aromatic Ring: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net C=C stretching vibrations within the benzene ring usually give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H: The C-H stretching vibrations of the dithiolane ring's methylene groups are expected in the 3000-2850 cm⁻¹ range. libretexts.org

Dithiolane Ring (C-S): The C-S stretching vibrations are generally weak in the IR spectrum and can be difficult to assign definitively. They are expected to appear in the fingerprint region, broadly between 800 and 600 cm⁻¹. researchgate.net

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Nitro (-NO₂) | Scissoring Bend | 880 - 830 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Variable |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1270 - 1230 | Strong |

| Aryl Ether (C-O-C) | Symmetric Stretch | 1050 - 1020 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Dithiolane C-S | Stretch | 800 - 600 | Weak |

Analysis of Hydrogen Bonding and Intermolecular Interactions

While 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane lacks strong hydrogen bond donors (like -OH or -NH), its crystal packing can be influenced by weaker intermolecular interactions. These can include weak C-H···O hydrogen bonds, where the aromatic C-H or dithiolane C-H groups act as donors to the electronegative oxygen atoms of the nitro or methoxy groups on adjacent molecules. iucr.org

Additionally, interactions involving the nitro group are common in the solid state. These can include O···N interactions between the nitro groups of neighboring molecules, which contribute to the stability of the crystal lattice. researchgate.net The planar aromatic rings may also facilitate π-π stacking interactions. researchgate.net These non-covalent interactions can cause subtle shifts in the frequencies of the involved vibrational modes. For example, the formation of a C-H···O hydrogen bond can lead to a slight red-shift (lower frequency) and broadening of the C-H stretching band. The presence and nature of these interactions are critical for understanding the supramolecular assembly and physicochemical properties of the compound in the solid state. mdpi.com

In-depth Spectroscopic and Crystallographic Analysis of 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane

Following a comprehensive search of publicly available scientific literature and chemical databases, specific experimental data for the compound 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane, pertaining to Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography, could not be located. Therefore, it is not possible to generate the detailed article as requested in the specified format.

To fulfill the user's request for an article on the advanced spectroscopic and crystallographic characterization of a specific molecule, the foundational experimental data is essential. This includes measured absorption maxima for UV-Vis analysis, exact mass and fragmentation ions for HRMS, and atomic coordinates from X-ray diffraction for crystallographic analysis.

While general principles of these analytical techniques can be discussed, applying them to "2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane" without actual research findings would result in a speculative and scientifically unfounded article. For context, analysis of structurally related compounds can provide an insight into the type of data that would be expected:

For UV-Vis Spectroscopy: One might anticipate electronic transitions related to the nitrophenyl chromophore. The presence of the methoxy group (an auxochrome) and the dithiolane ring would be expected to modulate the position and intensity of the absorption bands, including potential charge-transfer interactions.

For High-Resolution Mass Spectrometry: The exact mass of the molecular ion would be determined to confirm the elemental composition. The fragmentation pathways would likely involve cleavages characteristic of the nitroaromatic system and the dithiolane ring, such as the loss of NO₂, scission of the dithiolane ring, or rearrangements.

For X-ray Crystallography: Analysis would reveal precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the nitrophenyl ring and the conformation of the five-membered dithiolane ring (likely an envelope or twisted conformation) would be determined. The crystal packing would be analyzed to identify intermolecular interactions like hydrogen bonds or π–π stacking, which govern the supramolecular assembly. For example, studies on similar compounds like 2-(4-nitrophenyl)-1,3-dithiane show a chair conformation for the dithiane ring and intermolecular C—H⋯O interactions stabilizing the crystal structure. nih.gov

However, without specific data for 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane, the creation of data tables and a detailed, accurate discussion as per the requested outline is not feasible.

Despite a comprehensive search for scientific literature, no specific computational or theoretical investigations focusing solely on the chemical compound 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane were found. The search included terms related to Density Functional Theory (DFT) calculations, molecular geometry optimization, conformational analysis, electronic structure analysis (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and reaction mechanism studies.

While general information exists for related structures, such as other dithiolane derivatives or compounds containing a nitrophenyl group, the explicit data required to populate the detailed outline for 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane is not available in the public domain. Generating an article with the requested level of scientific accuracy and detailed research findings is therefore not possible without specific studies on this compound.

Computational and Theoretical Investigations of 2 4 Methoxy 3 Nitrophenyl 1,3 Dithiolane

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane, density functional theory (DFT) is a common method to simulate its vibrational and electronic spectra, as well as its nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov These theoretical predictions are valuable for understanding the molecule's structural and electronic characteristics.

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Theoretical simulations of vibrational and electronic spectra are instrumental in assigning experimental bands and understanding the electronic transitions within a molecule.

Vibrational Spectra (IR and Raman):

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.netijert.org For 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane, the vibrational modes can be attributed to its distinct functional groups: the nitro (NO₂) group, the methoxy (B1213986) (OCH₃) group, the phenyl ring, and the dithiolane ring.

The simulated IR and Raman spectra would be expected to show characteristic peaks for these groups. For instance, the nitro group typically exhibits strong symmetric and asymmetric stretching vibrations. The methoxy group will have characteristic C-H stretching and bending modes, as well as C-O stretching. The phenyl ring will show C-H stretching, C=C stretching, and various in-plane and out-of-plane bending vibrations. The dithiolane ring will have its own unique set of C-S and C-C stretching and deformation modes. A scaled quantum mechanical force field (SQM-FF) methodology is often employed to improve the agreement between theoretical and experimental frequencies. ijert.org

Illustrative Predicted Vibrational Frequencies for 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| NO₂ Asymmetric Stretch | ~1520-1560 | High |

| NO₂ Symmetric Stretch | ~1340-1360 | Medium |

| Aromatic C=C Stretch | ~1450-1600 | High |

| Methoxy C-O Stretch | ~1240-1260 | Medium |

| Dithiolane C-S Stretch | ~600-700 | Low |

Note: This table is illustrative and based on typical frequency ranges for the specified functional groups. Actual values would require specific DFT calculations for the molecule.

Electronic Spectra (UV-Vis):

Time-dependent density functional theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane, the UV-Vis spectrum is expected to be influenced by the presence of the chromophoric nitro-substituted phenyl ring. The methoxy group, being an electron-donating group, and the nitro group, a strong electron-withdrawing group, will likely lead to intramolecular charge transfer (ICT) transitions, which are often observed in the UV-Vis spectrum. nih.gov

Prediction of NMR Chemical Shifts

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk The predicted chemical shifts for 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane would be influenced by the electronic environment of each nucleus.

The protons on the aromatic ring will have distinct chemical shifts due to the electronic effects of the methoxy and nitro substituents. The methoxy group's protons will appear as a singlet, while the protons of the dithiolane ring will exhibit shifts characteristic of their saturated, heterocyclic environment. Similarly, the ¹³C chemical shifts will be sensitive to the local electronic structure, with the carbon atoms attached to the nitro and methoxy groups showing significant shifts. Discrepancies between calculated and experimental values can sometimes arise due to factors like solvent effects and molecular dynamics, which may not be fully captured in the theoretical model. swinburne.edu.au

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.0-8.0 | ~110-150 |

| Methoxy OCH₃ | ~3.9-4.1 | ~55-60 |

| Dithiolane CH₂ | ~3.3-3.6 | ~35-45 |

| Dithiolane CH | ~5.5-5.8 | ~50-55 |

Note: This table is illustrative and provides expected ranges. Precise chemical shifts would be obtained from specific GIAO calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide insights into the properties of a single, optimized molecular structure, molecular dynamics (MD) simulations can explore the dynamic behavior of the molecule and the influence of its environment, such as a solvent. MD simulations model the movement of atoms over time, providing a more realistic picture of the molecule's conformational flexibility and its interactions with surrounding solvent molecules.

For 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane, MD simulations could be used to study the conformational landscape of the dithiolane ring and the rotational freedom of the methoxy and nitro groups. Furthermore, by including explicit solvent molecules in the simulation, it is possible to investigate how the solvent affects the molecule's structure and properties. Solvent effects can be significant, particularly for polar molecules, and can influence spectroscopic properties. nih.gov For instance, the position of UV-Vis absorption bands can be sensitive to the polarity of the solvent.

Theoretical Evaluation of Advanced Material Properties (e.g., Nonlinear Optical Response)

Molecules with electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit significant nonlinear optical (NLO) properties. nih.gov The 2-(4-Methoxy-3-nitrophenyl) moiety in the target molecule, with its electron-donating methoxy group and electron-withdrawing nitro group on a phenyl ring, suggests that it may possess NLO activity.

Computational methods, particularly DFT, can be used to calculate the molecular hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. nih.gov A large hyperpolarizability is indicative of a strong NLO response, which is desirable for applications in optoelectronics and photonics. The presence of the nitro group, a strong electron-withdrawing group, is known to enhance the NLO properties of organic molecules. nih.gov Theoretical calculations can therefore provide a preliminary assessment of the potential of 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane as an NLO material.

Illustrative Predicted Nonlinear Optical Properties for 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane

| Property | Predicted Value (a.u.) |

| Dipole Moment (μ) | Moderate to High |

| Linear Polarizability (α) | Moderate |

| First Hyperpolarizability (β) | Potentially High |

Note: This table is illustrative. The actual values would depend on the specific computational method and basis set used.

Applications of 2 4 Methoxy 3 Nitrophenyl 1,3 Dithiolane in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

As a synthetic intermediate, the compound offers chemists a strategic tool for constructing complex molecular architectures. Its primary advantages lie in the protective capacity of the dithiolane group and the reactive potential of the substituted aromatic ring.

The 1,3-dithiolane (B1216140) group serves as a thioacetal, which is a well-established protecting group for aldehydes and ketones. In this molecule, the dithiolane effectively "masks" the carbonyl functionality of its parent aldehyde, 4-methoxy-3-nitrobenzaldehyde (B1298851). This protection is crucial in multistep syntheses where the aldehyde group would otherwise react under conditions intended to modify other parts of the molecule, such as the nitro group or the aromatic ring.

The dithiolane is stable under a wide range of acidic and basic conditions, as well as in the presence of many nucleophiles and organometallic reagents. This stability allows for selective chemical transformations elsewhere in the molecule. Once the desired modifications are complete, the dithiolane can be removed, and the original carbonyl group can be regenerated (deprotected), typically under hydrolytic or oxidative conditions.

Table 1: Common Deprotection Methods for 1,3-Dithiolanes

| Reagent/Method | Description |

|---|---|

| Mercuric Chloride (HgCl₂) | A classic method, often used with a calcium carbonate buffer to neutralize the acid produced. |

| N-Bromosuccinimide (NBS) | An oxidative method that is effective under mild, aqueous conditions. |

| Iodine (I₂) in Methanol | A mild and efficient reagent for cleaving thioacetals. |

This masking strategy is fundamental in the synthesis of complex natural products and pharmaceutical agents where precise control over reactivity is paramount.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are central to medicinal chemistry and materials science. msesupplies.commdpi.com 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane is a valuable building block for such systems due to its multiple functionalization points. researchgate.net

The nitro group on the phenyl ring can be readily reduced to an amino group (-NH₂). This amine can then serve as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles. For instance, it can react with a nearby functional group, or an externally added reagent, to construct rings like indoles, quinolines, or benzodiazepines, depending on the synthetic strategy. The presence of the methoxy (B1213986) group can also influence the electronic properties and reactivity of the aromatic ring, guiding the course of these synthetic transformations.

Strategies for C-C Bond Formation via the Dithiolane Anion (Umpolung Chemistry)

One of the most powerful applications of dithioacetals like 1,3-dithiolane is in "umpolung" or polarity inversion chemistry. uwindsor.cayorku.ca Normally, a carbonyl carbon is electrophilic (δ+). However, by converting it into a dithiolane, the reactivity of this carbon atom can be inverted.

The hydrogen atom attached to the carbon between the two sulfur atoms (the C-2 position) is acidic enough to be removed by a strong base, such as n-butyllithium (n-BuLi). This deprotonation generates a nucleophilic carbanion, specifically a 2-lithio-1,3-dithiolane derivative. tubitak.gov.tr This carbanion is an acyl anion equivalent, a synthetic tool that allows for the formation of carbon-carbon bonds by reacting with various electrophiles. tubitak.gov.tr

While 1,3-dithianes are more commonly used for this purpose due to the greater stability of their corresponding anions, 1,3-dithiolanes can also be employed, though they are sometimes more prone to fragmentation. beilstein-journals.orgnih.gov The resulting nucleophile from 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane can attack a range of electrophiles, leading to the formation of new C-C bonds.

Table 2: Umpolung Reactions with the Dithiolane Anion

| Electrophile | Product Type (after deprotection) |

|---|---|

| Alkyl Halides (R-X) | Ketones |

| Aldehydes / Ketones | α-Hydroxy ketones |

| Epoxides | β-Hydroxy ketones |

| Carbon Dioxide (CO₂) | α-Keto acids |

This strategy provides a robust method for synthesizing a variety of complex carbonyl-containing compounds that would be difficult to access through traditional synthetic routes.

Precursor for Other Sulfur-Containing Organic Compounds

The sulfur atoms within the 1,3-dithiolane ring are themselves reactive centers, allowing the molecule to serve as a precursor for a broader family of organosulfur compounds. nih.govmdpi.com These compounds are prevalent in pharmaceuticals and materials science. nih.govnih.gov The sulfur atoms can be oxidized to form sulfoxides and sulfones, which have significantly different chemical and physical properties, including increased polarity and the ability to act as chiral auxiliaries.

Furthermore, the dithiolane ring can undergo ring-opening or rearrangement reactions. For example, reductive desulfurization using reagents like Raney Nickel can remove the sulfur atoms entirely, converting the dithiolane-protected carbonyl back into a methylene (B1212753) group (-CH₂-). This provides a method for transforming a carbonyl group into a simple alkane unit. More specialized reagents can facilitate ring expansion, leading to the formation of larger, medium-sized sulfur-containing heterocycles. chemistryviews.org

Integration into Polymer Chemistry (e.g., as RAFT Agents)

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, architectures, and narrow molar mass distributions. nih.govopenrepository.com This control is achieved through the use of a RAFT agent, which is typically a thiocarbonylthio compound such as a dithioester or trithiocarbonate (B1256668). researchgate.net

While 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane is not itself a RAFT agent, its structure can be strategically modified to incorporate the necessary functional groups. For example, the aromatic ring could be functionalized to attach a dithiocarboxylate or trithiocarbonate moiety. The resulting molecule could then be used as a RAFT agent to initiate and control the polymerization of various vinyl monomers, such as styrenes, acrylates, or acrylamides. nih.gov The presence of the original nitro- and methoxy-substituted phenyl group would impart specific electronic or functional properties to one end of every polymer chain, creating well-defined functional polymers for advanced applications.

Design and Synthesis of Advanced Functional Materials Precursors

The unique combination of an electronically modified aromatic system and a versatile sulfur-containing heterocycle makes 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane an attractive precursor for advanced functional materials. The nitro and methoxy groups create a "push-pull" electronic system on the phenyl ring, which is a common motif in materials with nonlinear optical (NLO) properties or other photoresponsive behaviors.

By leveraging the synthetic handles described previously—such as umpolung chemistry to build larger conjugated systems, polymerization via modified RAFT agents, or the construction of complex heterocycles—this molecule can be elaborated into a wide range of target structures. These could include:

Organic Dyes: For use in dye-sensitized solar cells or as fluorescent probes.

NLO Chromophores: For applications in optical communications and data storage.

Monomers for Conductive Polymers: The sulfur atoms and the aromatic ring can be integrated into larger polymeric systems designed for organic electronics.

The strategic design begins with this core building block, whose inherent functionalities provide a clear pathway to complex and high-performance organic materials.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane and related compounds typically relies on the condensation of an aldehyde with 1,2-ethanedithiol (B43112), often employing acid catalysts. wikipedia.org Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Key Research Objectives:

Green Catalysis: Investigating the use of solid acid catalysts, such as tungstate (B81510) sulfuric acid or perchloric acid adsorbed on silica (B1680970) gel, could offer environmentally benign alternatives with advantages like reusability and simplified work-up procedures. organic-chemistry.orgresearchgate.net

Solvent-Free Conditions: Exploring mechanochemical methods or reactions under solvent-free conditions would significantly reduce waste and energy consumption, aligning with the principles of green chemistry. researchgate.net

Flow Chemistry: The adaptation of dithiolane synthesis to continuous flow reactors could enable enhanced control over reaction parameters, leading to higher yields, improved safety, and facile scalability.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Solid Acid Catalysis | Reusability, reduced corrosion, simple product isolation. | Catalyst deactivation, mass transfer limitations. |

| Solvent-Free Synthesis | Reduced waste, lower cost, potential for rate enhancement. | Ensuring adequate mixing, managing reaction exotherms. |

| Flow Chemistry | Precise temperature and time control, enhanced safety, scalability. | Reactor fouling, optimization of flow parameters. |

Exploration of Unexplored Reactivity Pathways and Transformations

The unique combination of functional groups in 2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane presents numerous opportunities for exploring novel chemical transformations.

Prospective Research Areas:

Nitro Group Reduction: The selective reduction of the nitro group to an amine would yield 2-amino-5-(1,3-dithiolan-2-yl)-4-methoxyaniline, a potentially valuable building block for the synthesis of dyes, pharmaceuticals, and materials. Research into chemoselective reduction methods that leave the dithiolane ring intact is crucial.

Dithiolane Ring Opening: While often used as a protecting group, the dithiolane ring can be cleaved under specific reductive or oxidative conditions. wikipedia.org Investigating novel reagents for ring-opening reactions could lead to new synthetic methodologies.

Electrophilic and Nucleophilic Aromatic Substitution: The electronic nature of the aromatic ring is influenced by the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group. A detailed study of how this affects the regioselectivity of further aromatic substitutions would be highly valuable.

Advanced Computational Studies for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. nih.govresearchgate.net

Focus Areas for Computational Modeling:

Conformational Analysis: Detailed computational studies, using methods like Density Functional Theory (DFT), can elucidate the preferred conformations of the dithiolane ring and its orientation relative to the substituted phenyl group. nih.gov This is critical for understanding its steric and electronic properties.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and energy profiles of potential reactions, such as the reduction of the nitro group or electrophilic substitution on the aromatic ring. This would provide insights into reaction feasibility and selectivity.

Spectroscopic Prediction: Calculating theoretical NMR and IR spectra can aid in the structural characterization of 2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane and its derivatives, corroborating experimental data. researchgate.net

| Computational Method | Research Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Conformational analysis and reaction mechanisms. | Stable conformers, transition state energies, reaction pathways. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra. | Electronic transitions and absorption maxima. |

| GIAO-NMR Calculations | Prediction of NMR chemical shifts. | Theoretical 1H and 13C NMR spectra for structural verification. |

Expansion of Synthetic Utility in Complex Molecule Construction

The dithiolane moiety is a well-established protecting group for carbonyl compounds and can also function as a masked acyl anion. wikipedia.orgresearchgate.net The future utility of 2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane lies in leveraging these properties for the synthesis of more complex molecular architectures.

Potential Applications:

Multi-step Synthesis: This compound can serve as a versatile intermediate. For instance, after modification of the nitro group, the dithiolane can be deprotected to reveal the aldehyde functionality for subsequent reactions.

Umpolung Reactivity: Deprotonation of the C2-hydrogen of the dithiolane ring would generate a nucleophilic carbon center (an acyl anion equivalent), which can then react with various electrophiles to form new carbon-carbon bonds. wikipedia.org The influence of the substituted aromatic ring on this reactivity warrants investigation.

Investigation of Related Dithiolane and Nitroaromatic Analogs

Systematic variation of the molecular structure can provide deeper insights into structure-activity relationships and expand the scope of potential applications.

Future Synthetic Targets and Their Rationale:

Varying Aromatic Substituents: Replacing the methoxy group with other electron-donating or electron-withdrawing groups will modulate the electronic properties of the aromatic ring, influencing its reactivity.

Modifying the Dithiolane Ring: Introducing substituents on the dithiolane ring itself could influence its stability and conformational preferences, potentially leading to diastereoselective reactions. nih.gov

Exploring Other Nitroaromatic Isomers: Synthesizing and studying isomers with different substitution patterns on the phenyl ring will provide a comparative understanding of how substituent positioning affects chemical and physical properties.

The systematic exploration of these future research avenues will undoubtedly lead to a deeper understanding of the chemistry of 2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane and its analogs, paving the way for new discoveries and applications in organic synthesis and materials science.

Q & A

Q. How can researchers optimize the synthesis of 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane to improve yield and purity?

Methodological Answer: The synthesis of this compound involves thioacetal protection of a carbonyl precursor. Key steps include:

- Catalyst Selection : Use boron trifluoride etherate (BF₃·Et₂O) to catalyze the thionation reaction, as demonstrated in analogous dithiolane syntheses .

- Temperature Control : Maintain reaction temperatures between 0–25°C to prevent side reactions.

- Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to isolate the product. Monitor purity via TLC (Rf ≈ 0.3–0.4 in 7:3 hexane/EtOAc) .

Q. What analytical techniques are critical for characterizing 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the dithiolane ring (δ ~3.5–4.5 ppm for SCH₂S protons) and methoxy/nitro substituents (δ ~3.8 ppm for OCH₃; δ ~8.0–8.5 ppm for aromatic protons adjacent to NO₂) .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., π-stacking in nitroaryl systems) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₀H₁₁NO₃S₂: 257.02 g/mol) .

Q. How should researchers address solubility challenges during experimental workflows?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for dissolution, as nitro and methoxy groups enhance polarity.

- Sonication : Use ultrasonic baths for 10–15 minutes to disrupt crystalline aggregates.

- Derivatization : If insolubility persists, consider synthesizing a soluble analog (e.g., acetate or trifluoroethyl ester) for intermediate steps .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the dithiolane ring in cross-coupling reactions?

Methodological Answer:

- Ring Strain Analysis : The 1,3-dithiolane’s ring strain (≈20–25 kcal/mol) facilitates nucleophilic attack at the α-carbon.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states for ring-opening reactions .

- Experimental Probes : Use isotopic labeling (e.g., ³⁴S) to track sulfur participation in bond cleavage .

Q. How can researchers resolve contradictions in spectroscopic data for nitro-methoxy-substituted aryl systems?

Methodological Answer:

- Dynamic NMR Studies : Detect rotational barriers in nitro groups (e.g., coalescence temperatures) to explain split signals .

- Solvent Effects : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or aggregation artifacts.

- X-ray Validation : Cross-reference NMR assignments with crystallographic data to confirm substituent positions .

Q. What strategies mitigate photodegradation of the nitroaryl moiety under ambient light?

Methodological Answer:

Q. How can computational methods predict the compound’s behavior in supramolecular assemblies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate interactions (e.g., nitro···π contacts) in explicit solvents (e.g., chloroform) using GROMACS.

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S···O vs. C-H···O interactions) from crystallographic data .

- Docking Studies : Model host-guest complexes (e.g., with cyclodextrins) to assess encapsulation efficiency .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across different solvent systems?

Methodological Answer:

- Phase Diagrams : Construct ternary diagrams (compound/solvent/anti-solvent) to identify optimal recrystallization conditions.

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to rationalize discrepancies (e.g., high δP solvents like DMF improve solubility) .

- Particle Size Analysis : Use dynamic light scattering (DLS) to correlate solubility with nanoparticle aggregation .

Q. What experimental controls are essential when observing unexpected byproducts in synthesis?

Methodological Answer:

- Blank Reactions : Run parallel reactions without the catalyst to identify autocatalytic pathways.

- Isolation of Byproducts : Use preparative HPLC to isolate impurities; characterize via HRMS/NMR to deduce structures (e.g., oxidized sulfone derivatives) .

- Kinetic Profiling : Monitor reaction progress via in-situ IR (e.g., C=O vs. C-S bond formation at 1700 cm⁻¹ vs. 650 cm⁻¹) .

Q. How can researchers validate computational predictions of electronic properties experimentally?

Methodological Answer:

- Cyclic Voltammetry : Measure reduction potentials of the nitro group (e.g., E₁/₂ ≈ -0.8 V vs. Ag/AgCl) to compare with HOMO-LUMO gaps from DFT .

- UV-Vis Spectroscopy : Correlate λmax shifts (e.g., 300–400 nm for nitro→nitroso transitions) with TD-DFT results .

- EPR Spectroscopy : Detect radical intermediates predicted by spin-density calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.